3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide
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Overview
Description
3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide is a complex organic compound that features a bromophenyl group, a piperidine ring, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Oxolane Moiety: The oxolane ring is introduced via a nucleophilic substitution reaction, where an appropriate oxolane derivative reacts with the piperidine intermediate.
Attachment of the Bromophenyl Group: The bromophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a bromophenyl boronic acid or halide and a palladium catalyst.
Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker through an amide coupling reaction, typically using a carboxylic acid derivative and a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Palladium catalysts for coupling reactions, nucleophiles like amines or thiols for substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in targeting neurological disorders or cancer.
Material Science: Its unique properties may be exploited in the development of novel materials, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe or ligand in biological assays to study receptor interactions or enzyme activities.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine and oxolane rings contribute to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide
- 3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide
- 3-(2-methylphenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide
Uniqueness
Compared to similar compounds, 3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom’s size and electronegativity can affect the compound’s interactions with biological targets and its overall pharmacokinetic profile.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN2O2/c20-18-4-2-1-3-16(18)5-6-19(23)21-13-15-7-10-22(11-8-15)17-9-12-24-14-17/h1-4,15,17H,5-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYPMYDZAKYYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2Br)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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